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molecular formula C13H12N2O3S B8457015 3-Amino-N-(phenylsulfonyl)benzamide

3-Amino-N-(phenylsulfonyl)benzamide

Cat. No. B8457015
M. Wt: 276.31 g/mol
InChI Key: STSMQKKQCMAMOI-UHFFFAOYSA-N
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Patent
US05360802

Procedure details

In the same way as that described in Example 11, Step 2, using 1-(phenylsulphonylaminocarbonyl)-3-nitrobenzene (5 g, 16 mmol), 10% palladium on carbon (0.5 g, 10% (w/w)) in water (3 ml) and ethanol (100 ml), the title compound (3 g,67%) was afforded as a pale beige solid after recrystallisation from ethanol. mp 135°-138° C. 1H NMR (360 MHz, D6 -DMSO) δ 6.75-6.78 (1H, m), 6.96-6.98 (2H, m), 7.10 (1H, dd, J=8.0 and 8.0 Hz), 7.60-7.73 (3H, m), 7.97 (2H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-])=O)[CH:14]=2)=[O:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].O.C(O)C>[C:1]1([S:7]([NH:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[CH:14]=2)=[O:12])(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(=O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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